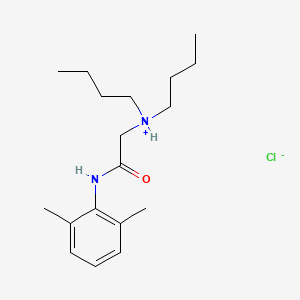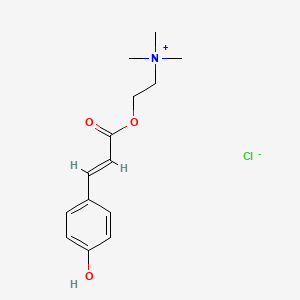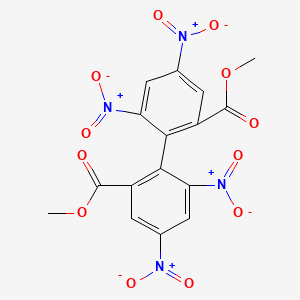
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is a chemical compound that belongs to the class of esters derived from citric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester typically involves the esterification of citric acid with isobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Citric Acid+3IsobutanolH2SO41,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester+3H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve efficient esterification.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of citric acid and isobutanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Citric acid and isobutanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Esters with different functional groups.
Aplicaciones Científicas De Investigación
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized as a plasticizer in polymer production and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their catalytic activity. Additionally, the compound can modulate metabolic pathways by affecting the availability of key intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
- Citric acid
Comparison
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other esters of citric acid. For instance, the tris(1-methylpropyl) ester has different solubility and stability characteristics compared to the trihexyl and tripropyl esters, making it suitable for specific applications in industry and research.
Propiedades
Número CAS |
74610-51-8 |
|---|---|
Fórmula molecular |
C18H32O7 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
tributan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H32O7/c1-7-12(4)23-15(19)10-18(22,17(21)25-14(6)9-3)11-16(20)24-13(5)8-2/h12-14,22H,7-11H2,1-6H3 |
Clave InChI |
QUEWGBHOKUSICS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)CC(CC(=O)OC(C)CC)(C(=O)OC(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)




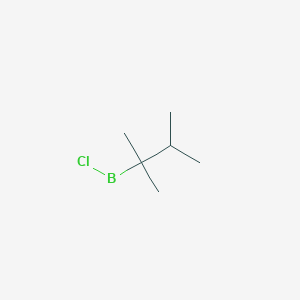

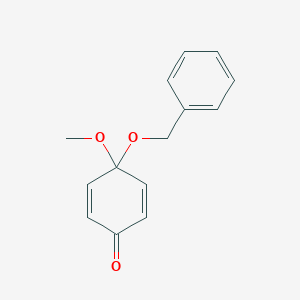
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
